molecular formula C29H31F3N6O3 B2582934 Incb8761(PF-4136309) CAS No. 1372407-07-2

Incb8761(PF-4136309)

Cat. No. B2582934
CAS RN: 1372407-07-2
M. Wt: 568.601
InChI Key: ZNSVOHSYDRPBGI-UXWDXCIHSA-N
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Description

INCB8761, also known as PF-4136309, is an orally available human chemokine receptor 2 (CCR2) antagonist with potential immunomodulating and antineoplastic activities . It has entered human clinical trials .


Molecular Structure Analysis

The molecular formula of INCB8761(PF-4136309) is C29H31F3N6O3 . The chemical name is N-(2-(3-((4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide .


Physical And Chemical Properties Analysis

The molecular weight of INCB8761(PF-4136309) is 568.59 . It is soluble in DMSO and EtOH, but insoluble in H2O .

Scientific Research Applications

Discovery and Pharmacological Profile

  • Discovery of INCB8761/PF-4136309 : A study by Xue et al. (2011) discusses the discovery of INCB8761/PF-4136309, highlighting its development through structure-activity relationship studies. This compound was found to have potent CCR2 antagonistic activity, high selectivity, and a favorable in vitro and in vivo ADMET profile. Importantly, it has entered human clinical trials, marking its significance in pharmacological research.

Scientific Research Applications

  • Data Management in Neuroscience : Although not directly linked to INCB8761/PF-4136309, the study by Sobolev et al. (2014) provides insights into data management in neuroscience research, an area where INCB8761/PF-4136309 may be applicable. The paper discusses the importance of structured, efficient, and secure storage of experimental data, particularly in electrophysiology.

  • Computational Frameworks in Material Science : In the context of material science, the research by Lee and Zhang (2016) on computational frameworks for Laser-Powder Bed Fusion (L-PBF) of Inconel® 718, a Ni-base superalloy, could be relevant for studying the physical properties of compounds like INCB8761/PF-4136309.

  • Scientific Computing in Large-Scale Analysis : Astsatryan et al. (2013) describe services for solving large-scale linear systems using scientific computing, which could be crucial in analyzing complex data generated in research involving compounds like INCB8761/PF-4136309.

  • Data Sharing in Scientific Research : The principles of data sharing in scientific research, as discussed by Tenopir et al. (2011), are relevant for collaborative studies and verifications of results in pharmacological research involving INCB8761/PF-4136309.

Applications in Advanced Research Technologies

  • Particle Filter in Nonlinear Systems : Research by Yin and Zhu (2015) on particle filter applications for estimating hidden states in nonlinear systems can be relevant for advanced data analysis in pharmacological studies involving INCB8761/PF-4136309.

Mechanism of Action

Target of Action

PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable antagonist of the chemokine receptor 2 (CCR2) in humans, mice, and rats . CCR2 is a primary transmembrane G-protein-coupled receptor (GPCR) that is commonly bound with monocytes .

Mode of Action

Upon oral administration, PF-4136309 specifically binds to CCR2 and prevents the binding of the endothelium-derived chemokine ligand CLL2 (monocyte chemoattractant protein-1 or MCP1) to its receptor CCR2 . This may result in the inhibition of CCR2 activation and signal transduction .

Biochemical Pathways

The binding of PF-4136309 to CCR2 inhibits CCR2 mediated signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation . This can affect the chemotaxis of monocytes/macrophages, leading them to migrate directly to disease sites . The accumulation of macrophages at disease sites could result in the morbidity and deterioration of chronic inflammatory and autoimmune diseases .

Pharmacokinetics

PF-4136309 exhibits a moderate half-life in both species after intravenous administration . When administered orally, PF-4136309 is absorbed rapidly, with peak concentration time (Tmax) at 1.2 h for rats and 0.25 h for dogs . A similar half-life is observed in both species between intravenous dosing and oral dosing . PF-4136309 is well absorbed, with an oral bioavailability of 78% in both species .

Result of Action

The molecular and cellular effects of PF-4136309’s action primarily involve the inhibition of CCR2 activation and signal transduction . This can lead to a decrease in the chemotaxis of monocytes/macrophages, potentially reducing the severity of chronic inflammatory and autoimmune diseases .

Action Environment

The action, efficacy, and stability of PF-4136309 can be influenced by various environmental factors. For instance, the pharmacokinetics of PF-4136309 was assessed in a study where food intake was found to influence the pharmacokinetics of PF-4136309 following a single dose at 1000 mg

Safety and Hazards

INCB8761(PF-4136309) is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSVOHSYDRPBGI-CBQRAPNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026041
Record name N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1341224-83-6
Record name PF-4136309
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-4136309
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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